N-(3-carbamoylphenyl)-3-methylbenzamide
Description
N-(3-Carbamoylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 3-carbamoyl-substituted aniline.
Properties
Molecular Formula |
C15H14N2O2 |
|---|---|
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(3-carbamoylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H14N2O2/c1-10-4-2-6-12(8-10)15(19)17-13-7-3-5-11(9-13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
InChI Key |
WGPVGSUNQKQRDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of N-(3-carbamoylphenyl)-3-methylbenzamide, highlighting structural variations, synthesis methods, and applications:
Key Structural and Functional Differences
Substituent Effects on Reactivity Carbamoyl vs. In contrast, the nitro group (-NO₂) in N-(3-methylphenyl)-3-nitrobenzamide increases electron-withdrawing effects, favoring electrophilic substitution reactions . N,O-Bidentate Directing Groups: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms stable five-membered chelates with transition metals (e.g., Pd, Ru), enabling regioselective C–H activation . This contrasts with DEET, which lacks directing groups and is metabolized rapidly due to its lipophilic N,N-diethyl substituents .
Synthetic Efficiency
- Acid chlorides (e.g., 3-methylbenzoyl chloride) yield higher efficiencies (62%) compared to carboxylic acid routes (11%) for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Similar strategies could apply to this compound by substituting 3-carbamoylphenylamine.
Spectroscopic Characterization
- Analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are characterized via X-ray crystallography (CCDC deposition), ¹H/¹³C NMR , and GC-MS . DEET’s pharmacokinetics are confirmed via skin penetration assays and metabolite profiling .
Biological and Catalytic Applications DEET: Rapid skin absorption limits its safety profile, but formulations with reduced penetration are under development . Pharmaceutical Analogs: N-(3-Chloro-2-methylphenyl)-2-methylbenzamide and 3-amino-N-(3-trifluoromethylphenyl)benzamide show promise in oncology, leveraging halogen and trifluoromethyl groups for target binding .
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